molecular formula C8H6Br4O B14204349 1,3,5-Tribromo-2-(1-bromoethoxy)benzene CAS No. 830329-10-7

1,3,5-Tribromo-2-(1-bromoethoxy)benzene

Cat. No.: B14204349
CAS No.: 830329-10-7
M. Wt: 437.75 g/mol
InChI Key: VWMZASZHINRWFV-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-(1-bromoethoxy)benzene is a brominated aromatic compound It is characterized by the presence of three bromine atoms attached to a benzene ring and an additional bromine atom attached to an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tribromo-2-(1-bromoethoxy)benzene typically involves the bromination of 1,3,5-tribromobenzene followed by the introduction of the bromoethoxy group. One common method involves the reaction of 1,3,5-tribromobenzene with bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribromo-2-(1-bromoethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones.

Scientific Research Applications

1,3,5-Tribromo-2-(1-bromoethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Tribromo-2-(1-bromoethoxy)benzene involves its interaction with molecular targets through its bromine atoms and ethoxy group. These interactions can lead to the inhibition of enzymes or the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

830329-10-7

Molecular Formula

C8H6Br4O

Molecular Weight

437.75 g/mol

IUPAC Name

1,3,5-tribromo-2-(1-bromoethoxy)benzene

InChI

InChI=1S/C8H6Br4O/c1-4(9)13-8-6(11)2-5(10)3-7(8)12/h2-4H,1H3

InChI Key

VWMZASZHINRWFV-UHFFFAOYSA-N

Canonical SMILES

CC(OC1=C(C=C(C=C1Br)Br)Br)Br

Origin of Product

United States

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